molecular formula C5H4IN3O2 B572124 3-Iodo-5-nitropyridin-4-amine CAS No. 1352905-69-1

3-Iodo-5-nitropyridin-4-amine

Cat. No.: B572124
CAS No.: 1352905-69-1
M. Wt: 265.01
InChI Key: GJYGOVTVBJLGNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitropyridin-4-amine typically involves the nitration of 3-iodopyridine followed by the introduction of an amino group. One common method involves the reaction of 3-iodopyridine with nitric acid to form 3-iodo-5-nitropyridine. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Aminopyridines: Resulting from the reduction of the nitro group.

    Nitroso Derivatives: Produced through the oxidation of the amino group.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitropyridin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-4-nitropyridine: Similar structure but lacks the amino group at the fourth position.

    5-Iodo-3-nitropyridine: Similar structure but with different positions of the iodine and nitro groups.

    4-Amino-3-nitropyridine: Similar structure but lacks the iodine atom.

Uniqueness

3-Iodo-5-nitropyridin-4-amine is unique due to the presence of all three functional groups (iodine, nitro, and amino) on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

3-iodo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYGOVTVBJLGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856614
Record name 3-Iodo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352905-69-1
Record name 3-Iodo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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